molecular formula C16H22N4 B1600540 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- CAS No. 136768-57-5

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-

Cat. No.: B1600540
CAS No.: 136768-57-5
M. Wt: 270.37 g/mol
InChI Key: NJAHJMGPPKJUTO-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is a complex organic compound with the molecular formula C14H18N4 This compound is characterized by the presence of two pyridinylmethyl groups attached to a central ethylenediamine backbone, with additional methyl groups on the nitrogen atoms

Biochemical Analysis

Biochemical Properties

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- plays a crucial role in biochemical reactions due to its ability to bind with metal ions. This compound acts as a ligand, forming coordination complexes with metals such as copper, zinc, and iron. These metal complexes are essential in various enzymatic reactions, where they serve as cofactors or catalytic centers. For instance, the compound can interact with enzymes like superoxide dismutase and catalase, enhancing their catalytic activity by stabilizing the metal ions at their active sites . Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can bind to proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- on cellular processes are profound. This compound can modulate cell signaling pathways by interacting with metal-dependent enzymes and receptors. For example, it can influence the activity of metalloproteins involved in signal transduction, such as protein kinases and phosphatases . By stabilizing metal ions, the compound can enhance or inhibit the activity of these enzymes, thereby affecting downstream signaling events. Furthermore, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can alter gene expression by binding to transcription factors and DNA, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- exerts its effects through several mechanisms. One primary mechanism is the formation of coordination complexes with metal ions. These complexes can interact with enzymes, either activating or inhibiting their catalytic activity. For instance, the compound can bind to the active site of metalloenzymes, stabilizing the metal ion and facilitating the catalytic process . Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can interact with nucleic acids, influencing gene expression by modulating the binding of transcription factors to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can change over time. The stability of the compound and its metal complexes is a critical factor in its long-term effects. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its cellular effects. Long-term exposure to 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- may result in alterations in cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal-dependent enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . For example, it can enhance the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to increased ATP production and energy metabolism. Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can affect the levels of metabolites by altering enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as metal ion transporters and amino acid transporters . Once inside the cell, it can bind to proteins and nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its ability to form complexes with metal ions, which can enhance its uptake and retention in specific tissues.

Subcellular Localization

The subcellular localization of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and cytoplasm, through various targeting signals and post-translational modifications . For instance, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors. In the mitochondria, it can influence energy metabolism by modulating the activity of mitochondrial enzymes. The subcellular localization of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is essential for its role in regulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-ethanediamine and 2-pyridinecarboxaldehyde.

    Reaction: The 1,2-ethanediamine is reacted with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This step forms the intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the final product, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced further under specific conditions, although this is less common.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinyl

Properties

IUPAC Name

N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAHJMGPPKJUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452268
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136768-57-5
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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